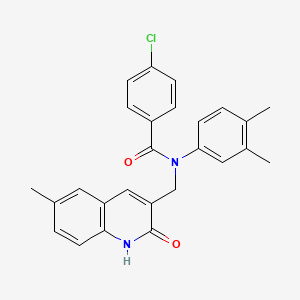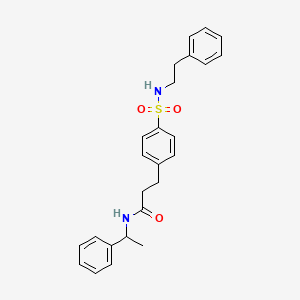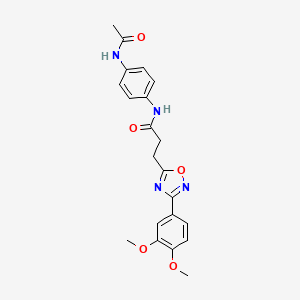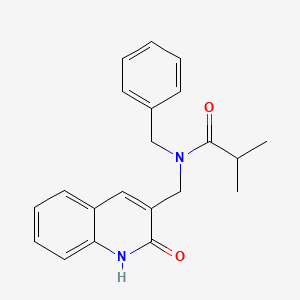
N-(1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl)butyramide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl)butyramide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as PBOX-15, and it is a derivative of 3-phenyl-1,2,4-oxadiazole.
Mécanisme D'action
The mechanism of action of PBOX-15 is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. PBOX-15 has been shown to inhibit the activity of histone deacetylases, which may contribute to its anticancer properties. PBOX-15 has also been shown to modulate the activity of certain neurotransmitters, such as dopamine and serotonin, which may contribute to its effects in neuroscience.
Biochemical and Physiological Effects:
PBOX-15 has been shown to have various biochemical and physiological effects, depending on the context of its use. In cancer research, PBOX-15 has been shown to induce apoptosis and inhibit cancer cell proliferation. In neuroscience, PBOX-15 has been shown to modulate the activity of certain neurotransmitters, which may have implications in the treatment of neurological disorders. In molecular biology, PBOX-15 has been used as a tool to study the expression of certain genes and proteins.
Avantages Et Limitations Des Expériences En Laboratoire
PBOX-15 has several advantages for lab experiments, such as its high purity and stability, which make it easy to work with. However, PBOX-15 also has some limitations, such as its low solubility in water, which may require the use of organic solvents. Additionally, PBOX-15 has not been extensively studied in vivo, which limits its potential applications in certain fields.
Orientations Futures
There are several future directions for the study of PBOX-15. In cancer research, further studies are needed to elucidate the mechanisms of action of PBOX-15 and to optimize its use as an anticancer agent. In neuroscience, further studies are needed to explore the potential therapeutic applications of PBOX-15 in the treatment of neurological disorders. In molecular biology, further studies are needed to explore the potential applications of PBOX-15 as a tool to study gene expression and protein function. Additionally, further studies are needed to explore the potential applications of PBOX-15 in other scientific fields, such as materials science and nanotechnology.
Méthodes De Synthèse
The synthesis of N-(1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl)butyramide involves the reaction of 3-phenyl-1,2,4-oxadiazole with butyric anhydride in the presence of a catalyst. The reaction yields PBOX-15, which can be purified using various techniques, such as column chromatography.
Applications De Recherche Scientifique
PBOX-15 has been extensively studied for its potential applications in various scientific fields, such as cancer research, neuroscience, and molecular biology. In cancer research, PBOX-15 has shown promising results as an anticancer agent, as it induces apoptosis and inhibits cancer cell proliferation. In neuroscience, PBOX-15 has been shown to modulate the activity of certain neurotransmitters, which may have implications in the treatment of neurological disorders. In molecular biology, PBOX-15 has been used as a tool to study the expression of certain genes and proteins.
Propriétés
IUPAC Name |
N-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2/c1-3-7-12(18)15-10(2)14-16-13(17-19-14)11-8-5-4-6-9-11/h4-6,8-10H,3,7H2,1-2H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVXMLJFIZAAMOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC(C)C1=NC(=NO1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4-dimethoxybenzamide](/img/structure/B7691728.png)


![N-(4-bromo-2-fluorophenyl)-2-{4-[(3-methylphenyl)sulfamoyl]phenoxy}acetamide](/img/structure/B7691748.png)

![2-[N-(2-phenylethyl)benzenesulfonamido]-N-[(pyridin-3-yl)methyl]acetamide](/img/structure/B7691761.png)





![N-[(furan-2-yl)methyl]-4-methoxy-3-(pyrrolidine-1-sulfonyl)benzamide](/img/structure/B7691804.png)
![N-(1-ethyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4-dimethoxybenzamide](/img/structure/B7691814.png)

